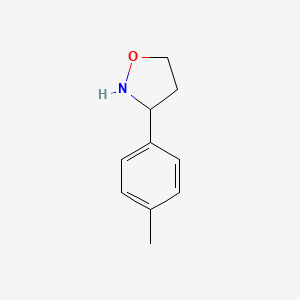

3-(4-Methylphenyl)-1,2-oxazolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXXPFUAWLJILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 4 Methylphenyl 1,2 Oxazolidine and Analogues

Ring-Opening Reactions and Mechanistic Investigations in 1,2-Oxazolidines

The cleavage of the 1,2-oxazolidine ring is a key transformation that unlocks access to valuable 1,3-aminoalcohols. These reactions can be initiated by various reagents and conditions, with the mechanism often dictating the stereochemical outcome.

Acid-catalyzed hydrolysis is a common method for ring-opening. acs.orgacs.org The reaction is believed to proceed through protonation of the ring oxygen, followed by nucleophilic attack of water at the C5 position, leading to the formation of a hemiaminal intermediate which then collapses to the corresponding amino alcohol and aldehyde or ketone. The rate of hydrolysis is influenced by the pH and the nature of substituents on the ring. nih.gov For instance, studies on related oxazolidine (B1195125) systems have shown that electron-withdrawing groups on the aromatic ring can accelerate the rate of hydrolysis. nih.gov

Reductive ring-opening provides another route to 1,3-aminoalcohols. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like lithium aluminum hydride (LiAlH₄). The mechanism of reductive cleavage typically involves the scission of the N-O bond.

Mechanistic investigations into the ring-opening of oxazolidinone-fused aziridines, which share some structural similarities, have revealed that the reaction can proceed through an Sₙ2-like pathway with inversion of configuration at the site of nucleophilic attack. acs.org Similar stereocontrolled ring-opening reactions have been observed with various nucleophiles, including alcohols, highlighting the synthetic utility of these transformations. nih.govnih.gov

Derivatization Strategies at the Nitrogen, Oxygen, and Carbon Centers of the 1,2-Oxazolidine Ring

The 1,2-oxazolidine scaffold offers multiple sites for further functionalization, allowing for the synthesis of a diverse array of derivatives.

Nitrogen Atom: The secondary amine in the 1,2-oxazolidine ring can be readily derivatized through N-acylation and N-alkylation reactions. For example, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. This modification is often employed to introduce various functional groups or to protect the nitrogen during subsequent transformations.

Oxygen and Carbon Centers: While direct derivatization at the ring oxygen is less common, modifications at the carbon centers of the oxazolidine ring are synthetically valuable. For instance, functionalization at the C5 position can be achieved through a one-pot iodo-cyclization followed by a transition metal-catalyzed cross-coupling sequence, starting from N-Boc-allylamines to generate C5-functionalized oxazolidin-2-ones. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methylphenyl Group

The 4-methylphenyl substituent on the 3-position of the 1,2-oxazolidine ring provides a handle for further modification through aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The methyl group is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution. masterorganicchemistry.comvanderbilt.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho to the methyl group (positions 2 and 6 of the phenyl ring). wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the 4-methylphenyl ring is generally difficult as the ring is not activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring typically needs to be substituted with potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group. wikipedia.orglumenlearning.comlibretexts.org In the case of 3-(4-methylphenyl)-1,2-oxazolidine, direct nucleophilic displacement of a group on the phenyl ring is unlikely under standard conditions.

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization of 1,2-Oxazolidine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for the further functionalization of 1,2-oxazolidine derivatives. youtube.comyoutube.com

These reactions typically involve an organometallic nucleophile and an organic electrophile in the presence of a transition metal catalyst, most commonly palladium or copper. youtube.com For derivatives of this compound, a halogen atom (e.g., Br, I) could be introduced onto the aromatic ring via electrophilic halogenation, which can then participate in various cross-coupling reactions.

Common cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction of an aryl halide with an organoboron compound.

Stille Coupling: Reaction of an organohalide with an organotin compound.

Heck Reaction: Reaction of an unsaturated halide with an alkene.

Negishi Coupling: Reaction of an organohalide with an organozinc compound.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine.

For example, a copper-catalyzed S-arylation of furanose-fused oxazolidine-2-thiones has been reported, demonstrating the feasibility of forming C-S bonds in related systems. nih.gov Similarly, palladium-catalyzed N-arylation has been used to synthesize 3-aryl-2-oxazolidinones from aryl bromides. organic-chemistry.org

Studies on the Hydrolytic Stability of 1,2-Oxazolidine Derivatives

The stability of the 1,2-oxazolidine ring towards hydrolysis is a critical factor, particularly in the context of their potential use as prodrugs or in aqueous environments. nih.gov Hydrolysis of the oxazolidine ring regenerates the parent β-amino alcohol and the corresponding aldehyde or ketone. wikipedia.org

Studies on various oxazolidine derivatives have shown that their hydrolytic stability is highly dependent on pH and the nature of the substituents on the ring. nih.govnih.gov Generally, oxazolidines are susceptible to hydrolysis under both acidic and basic conditions. acs.orgnih.gov

The rate of hydrolysis is influenced by several factors:

pH: Hydrolysis is often catalyzed by both acids and bases. acs.orgnih.gov Many oxazolidines exhibit maximum hydrolysis rates in the neutral to slightly basic pH range. nih.gov

Steric Effects: Increased steric hindrance from substituents on the ring can decrease the rate of hydrolysis. nih.gov

Electronic Effects: Electron-withdrawing substituents can increase the rate of hydrolysis. nih.gov For instance, 2-phenyl substituted oxazolidines with nitro substituents hydrolyze more rapidly than unsubstituted or methoxy-substituted derivatives. nih.gov

Substituents at C2 and N3: The nature of the substituents at the C2 and N3 positions also plays a significant role. For example, oxazolidines with a methyl group at C2 are generally more stable than those with a phenyl group at the same position. nih.gov Similarly, N-phenyl substituted oxazolidines have been found to be less stable than their N-methyl counterparts. nih.gov

An equilibrium often exists between the closed-ring oxazolidine form and the open-chain imine form, especially in solution. nih.gov The position of this equilibrium can be influenced by factors such as temperature and pH. nih.gov

Table of Hydrolysis Half-lives for Ephedrine-derived Oxazolidines at pH 7.4 and 37°C nih.gov

| Carbonyl Component | Half-life |

| Formaldehyde | 5 sec |

| Propionaldehyde | 18 sec |

| Benzaldehyde | 5 min |

| Salicylaldehyde | 5 sec |

| Pivalaldehyde | 30 min |

| Acetone | 4 min |

| Cyclohexanone | 6 min |

Structure Activity Relationship Sar Studies of 3 4 Methylphenyl 1,2 Oxazolidine Analogues in Biological Research

Insights from Structural Modifications on Diverse Biological Activities of 1,2-Oxazolidine Derivativesnih.gov

The 1,2-oxazolidine ring, particularly its 2-oxo derivative (oxazolidinone), serves as a crucial pharmacophore in medicinal chemistry. rsc.org The biological activity of its analogues can be finely tuned by strategic structural modifications. Key positions for modification include the N-3 phenyl ring and the C-5 side chain.

The nature of the substituent on the nitrogen atom (N-3) of the oxazolidinone ring is a critical determinant of biological activity. While the prompt specifies a 4-methylphenyl group, broader SAR studies have shown that substituents at the 4-position of this phenyl ring can enhance potency. nih.gov For instance, the introduction of 3-aryl or heteroaryl rings at this position has been shown to boost antibacterial strength. nih.gov

The C-5 position of the oxazolidinone ring is another hotspot for modification that significantly impacts efficacy. The acetamidomethyl side chain, as seen in the antibiotic linezolid, is crucial for interaction with the ribosomal binding site, with its N-H group acting as an essential hydrogen bond donor. nih.gov Exploration of alternatives to the acylaminomethyl group at the C-5 position, such as 1,2,3-triazol-2-yl-methyl or isoxazol-3-yl-oxymethyl groups, has led to compounds with maintained or even enhanced antibacterial potency. nih.gov Conversely, converting the acetamido moiety to a guanidino group or elongating the methylene (B1212753) chain has been found to decrease antibacterial activity. nih.gov The replacement of the carbonyl oxygen at C-5 with a thiocarbonyl sulfur, however, can enhance in vitro activity. nih.gov

These studies underscore that the multifaceted biological potential of oxazolidinone derivatives can be systematically optimized by altering substituents at key positions of the heterocyclic scaffold. rsc.org

Research on Antibacterial Activities of 1,2-Oxazolidine Scaffoldsnih.gov

The oxazolidinone class of synthetic antibiotics, pioneered by drugs like Linezolid, functions by a unique mechanism: inhibiting the initiation phase of bacterial protein synthesis. nih.govresearchgate.net This mechanism involves binding to the 23S RNA of the 50S ribosomal subunit, which prevents the formation of a functional initiation complex. nih.govnih.gov This novel mode of action means there is often no cross-resistance with other classes of antibiotics. researchgate.net

SAR studies have been extensive in this area. The 3-phenyl-oxazolidinone ring system and the C-5 acetamidomethyl substituent are recognized as key features for antibacterial action. nih.gov Modifications to the "C-ring" (the N-phenyl substituent) and the C-5 side chain are central to developing second-generation oxazolidinones with improved properties. nih.govnih.gov

Gram-Positive Activity : Many oxazolidinone derivatives show potent activity against a wide range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov For example, compound 8, a 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone, showed MIC values of 0.5-1.0 μg/mL against various Staphylococcus and Enterococcus species. nih.gov The presence of a hydrogen bond donor in the C-ring has been identified as crucial for superior antibacterial activity. nih.gov

Gram-Negative Activity : While traditionally more effective against Gram-positive organisms, structural modifications have yielded oxazolidinones with significant Gram-negative activity. Zoliflodacin (ETX0914), for instance, features an oxazolidinone linked to a benzisoxazole fused with a spiropyrimidinetrione and shows potent activity against Neisseria gonorrhoeae. nih.gov Other derivatives have demonstrated remarkable in vitro activity against E. coli and K. pneumoniae with MICs lower than 0.016 μg/mL. nih.gov

Activity against Resistant Strains : A major focus of research is overcoming resistance to first-generation drugs like linezolid. nih.gov Resistance can arise from mutations in the 23S rRNA or through the action of the Cfr methyltransferase. nih.gov Studies have shown that compounds with hydroxymethyl or 1,2,3-triazole C-5 groups retain activity against cfr-positive strains, whereas those with acetamide (B32628) groups show reduced potency. nih.gov

| Compound/Derivative | Target Organism(s) | Key Structural Feature(s) | Observed Activity (MIC) |

| Linezolid (LZD) | Gram-positive bacteria, M. tuberculosis | 5-acetamidomethyl group | Baseline for comparison |

| Compound 8 | E. faecalis, S. aureus, MRSA | 1,2,4-triazolo[4,3-α]pyrimidine C-ring | 0.5-1.0 μg/mL nih.gov |

| Compound 16 | Gram-positive panel, LZD-resistant bacteria | Thiocarbamate C5 side chain | 0.125-2.0 μg/mL nih.gov |

| Zoliflodacin (ETX0914) | N. gonorrhoeae, E. coli | Benzisoxazole fused with spiropyrimidinetrione | 0.39 μM (N. gonorrhoeae), 6.2 μM (E. coli) nih.gov |

| Compound 46 | E. coli, K. pneumoniae | LpxC inhibitor | <0.016 μg/mL nih.gov |

| Oxazolidinone 2 | B. subtilis, P. aeruginosa | Oxazolidinone-sulphonamide conjugate | 1.17 μg/mL mdpi.com |

Anti-tumor and Anti-proliferative Effects of 1,2-Oxazolidine Analoguesnih.gov

Recent research has illuminated the potential of oxazolidinone derivatives as anti-cancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. nih.gov

A study investigating a series of 5-(carbamoylmethylene)-oxazolidin-2-ones demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, while showing no toxicity to non-tumorigenic MCF-10A cells. nih.gov The most promising compound, designated OI, exhibited IC50 values of 17.66 μM for MCF-7 and 31.10 μM for HeLa cells. nih.gov

The mechanism of action for these compounds appears to be linked to the induction of apoptosis. For compound OI, treatment led to a G1 phase cell cycle arrest and an increase in reactive oxygen species (ROS). nih.gov This oxidative stress resulted in reduced mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9, a key initiator of the intrinsic apoptotic pathway. nih.gov Notably, procaspase-8 levels were unaffected, suggesting the extrinsic pathway is not involved. nih.gov

Other studies have reported that different oxazolidinone analogues can trigger apoptosis through the activation of caspases-3 and -9 in prostate cancer cells, while related 2-thioxo-oxazolidin-4-one derivatives have shown activity against hematopoietic cancer cells. nih.gov These findings highlight that the oxazolidinone scaffold can be tailored to create potent anti-proliferative agents that selectively target cancer cells and trigger programmed cell death.

| Compound Derivative | Cancer Cell Line | Key Effect | IC50 Value |

| Compound OI | MCF-7 (Breast) | Anti-proliferative, Apoptosis induction (caspase-9) | 17.66 µM nih.gov |

| Compound OI | HeLa (Cervical) | Anti-proliferative, Apoptosis induction (caspase-9) | 31.10 µM nih.gov |

| Compounds OA, OB, OC | MCF-7, HeLa | Anti-proliferative | Not specified, but showed "interesting" activity nih.gov |

Exploration of Antioxidant Properties of 1,2-Oxazolidine Derivativesnih.gov

The investigation into the antioxidant capabilities of heterocyclic compounds has included structures related to 1,2-oxazolidines, such as 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives. These studies provide valuable SAR insights that could be extrapolated to the design of novel oxazolidine-based antioxidants. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, making the development of new antioxidant agents a critical area of research. mdpi.comfrontiersin.org

Research on 1,2,4-oxadiazole-based derivatives has identified compounds with potent antioxidant activity, in some cases exceeding that of the standard ascorbic acid. rsc.org For example, compounds 4b and 9b in one study showed IC50 values of 59.25 µM and 56.69 µM, respectively, in an antioxidant assay, compared to an IC50 of 74.55 µM for ascorbic acid. rsc.org

Similarly, a series of 1,3,4-oxadiazole derivatives synthesized from flurbiprofen (B1673479) were evaluated for their free radical scavenging activity. nih.gov The results indicated that the nature of the substituents significantly influences antioxidant potential. One derivative, Ox-6f, which incorporates a 4-chlorophenyl moiety, demonstrated particularly strong DPPH radical scavenging activity (80.23% inhibition at 100 µg/mL) and nitric oxide scavenging (83.88% inhibition). nih.gov Theoretical studies using Density Functional Theory (DFT) suggest that the antioxidant mechanism can involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). frontiersin.org The presence of electron-donating groups, such as an amine on a phenyl ring, is predicted to significantly enhance antioxidant activity. frontiersin.org

While direct studies on 3-(4-Methylphenyl)-1,2-oxazolidine are scarce, these findings from structurally similar heterocyclic compounds suggest that the introduction of specific electron-donating or halogen-containing aryl groups could imbue the 1,2-oxazolidine scaffold with significant antioxidant properties.

Investigation of Antifungal and Antimycobacterial Activities of 1,2-Oxazolidine Derivativesnih.gov

The oxazolidinone scaffold has demonstrated significant promise against mycobacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Linezolid itself is used off-label to treat drug-resistant tuberculosis. nih.gov This has spurred research into novel analogues with improved efficacy and safety profiles. researchgate.net

SAR studies have revealed that modifications to the oxazolidinone core can yield potent antimycobacterial agents. One of the earliest compounds, DuP-721, showed good activity against Mtb but was halted due to toxicity. researchgate.net PNU-100480, a thiomorpholino derivative of linezolid, also demonstrated promising activity in murine models. nih.gov A key strategy has been the bioisosteric replacement of the C5 acetamido group with a triazolyl moiety. nih.gov This has led to a series of triazolylmethyl oxazolidinones with potent in vitro activity against Mtb H37Rv. nih.gov

Further research into N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones showed moderate to strong activity against both susceptible and resistant Mtb strains. nih.gov Within this series, derivatives containing a nitroaroyl group, such as 3,5-dinitrobenzoyl or 5-nitrofuroyl, were particularly potent, with MIC values as low as 0.03–0.05 µM. nih.gov This indicates that the electronic properties of the substituents play a critical role in the antimycobacterial action.

In addition to antimycobacterial effects, some oxazolidinone derivatives have shown inhibitory effects against certain fungi in vitro. mdpi.com

| Compound/Derivative | Target Organism(s) | Key Structural Feature(s) | Observed Activity (MIC) |

| PNU-100480 | M. tuberculosis | Thiomorpholino derivative of Linezolid | Promising in vivo activity nih.gov |

| RBx 8700 | Slow-growing mycobacteria, MDR-Mtb | Not specified | Potent, concentration-dependent activity researchgate.net |

| Nitroaroyl Derivatives (e.g., PH-145, PH-189) | M. tuberculosis (susceptible & resistant) | N-substituted-glycinyl triazolyl oxazolidinone with 5-nitrofuroyl group | 0.03–0.5 μM nih.gov |

| 3,5-dinitrobenzoyl Derivatives (e.g., PH-181, PH-193) | M. tuberculosis (susceptible & resistant) | N-substituted-glycinyl triazolyl oxazolidinone with 3,5-dinitrobenzoyl group | 0.052–3.3 μM nih.gov |

Research into Antiretroviral Activities of 1,2-Oxazolidine Derivativesnih.gov

The versatility of the 1,2-oxazolidine scaffold extends to the field of antiretroviral research, particularly in the development of inhibitors for the Human Immunodeficiency Virus (HIV). Chiral oxazolidinone derivatives have been utilized as key intermediates in the synthesis of complex molecules targeting viral enzymes.

One significant application is in the asymmetric synthesis of ligands for potent HIV-1 protease inhibitors. rsc.org The HIV-1 protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral drugs. Researchers have used a chiral 3-(acyloxy)acryloyl oxazolidinone as a dienophile in an asymmetric Diels-Alder reaction. rsc.org This reaction produces a highly functionalized cycloadduct that serves as a precursor to a stereochemically defined, crown-like heterocyclic ligand. rsc.org This ligand is a crucial component of several highly potent HIV-1 protease inhibitors. The study found that using 3-(4-methoxybenzoyl)acryloyl oxazolidinone as the dienophile provided the desired product with excellent diastereoselectivity. rsc.org

In a different approach, a series of novel N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net While these compounds are not direct oxazolidine (B1195125) derivatives, the study is part of the broader exploration of heterocyclic compounds in anti-HIV research. Two compounds in this series showed moderate activity against HIV-1, with EC50 values of approximately 30 µM. researchgate.net

These studies demonstrate that the oxazolidinone scaffold serves as a valuable chiral auxiliary and building block in the synthesis of complex antiretroviral agents, contributing to the development of new therapies to combat HIV. rsc.org

Computational Chemistry and Theoretical Investigations of 3 4 Methylphenyl 1,2 Oxazolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions of 1,2-Oxazolidine Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of 1,2-oxazolidine derivatives. These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors.

Research Findings:

Studies on related heterocyclic systems, such as oxazolidinones and isoxazolidines, demonstrate the utility of DFT calculations. For instance, DFT at the B3LYP/6-31G(d) level of theory has been used to compute the [3+2] cycloaddition reactions of nitrones, which are precursors to isoxazolidine (B1194047) synthesis. Such calculations help in understanding the reaction mechanisms and the zwitterionic nature of the reactants.

Furthermore, DFT analysis (e.g., at the B3LYP/6-31+G(d,p) level) is employed to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. A smaller energy gap generally implies higher reactivity.

Global reactivity descriptors, derived from these calculations, provide a quantitative measure of chemical reactivity. These descriptors are crucial for structure-activity relationship studies. For example, in a study on thiazolidin-4-one derivatives, DFT was used to analyze conformational stability and reaction isomerization paths, which are in agreement with experimental 2D-NMR data.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of a molecule. |

This table represents typical descriptors calculated in DFT studies of heterocyclic compounds.

Molecular Docking Studies for Ligand-Target Interactions within 1,2-Oxazolidine Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used to understand the interactions between small molecules, like 1,2-oxazolidine derivatives, and biological targets such as proteins or enzymes.

Research Findings:

Molecular docking studies have been instrumental in evaluating the potential biological activity of oxazolidinone and isoxazolidine derivatives. For instance, docking studies on isoxazolidine-triazole hybrids against the PI3Kα protein (PDB ID: 3ZIM) have identified compounds with significant binding affinities, suggesting their potential as anti-tumor agents. Similarly, nitro-substituted isoxazolidines have been docked into the active site of Cytochrome P450 14α-sterol demethylase (CYP51), a target for antifungal drugs, revealing considerable binding affinities.

The process involves preparing the ligand (the small molecule) and the receptor (the protein), performing the docking simulation, and analyzing the resulting poses and scoring functions. The docking score, typically in kcal/mol, estimates the binding affinity. Lower scores generally indicate stronger binding. Analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. For example, in a study of isoxazolidine derivatives with the EGFR receptor (PDB: 4ZAU), the compound with the highest docking score was selected for further investigation with molecular dynamics simulations.

Table 2: Example of Molecular Docking Results for Isoxazolidine Derivatives

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Isoxazolidine-triazole hybrid 7e | PI3Kα | 3ZIM | -10.4 | Not Specified |

| Nitroisoxazolidine 2e | CYP51 | 1EA1 | -10.58 | Not Specified |

| Isoxazolidine derivative 11a | EGFR | 4ZAU | -6.57 | Not Specified |

This table is a compilation of findings from different studies on isoxazolidine derivatives to illustrate typical docking results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of 1,2-Oxazolidines

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. For 1,2-oxazolidine derivatives, MD simulations are used to study their conformational flexibility, the stability of ligand-protein complexes, and the dynamics of binding.

Research Findings:

MD simulations complement molecular docking by providing a dynamic view of the interactions. After a promising ligand pose is identified through docking, MD simulations can be run to assess the stability of this pose over time. For example, an MD simulation was performed on an isoxazolidine derivative with the highest docking score against the EGFR receptor to evaluate its binding stability. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking studies.

Table 3: Parameters Often Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the system. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position, indicating flexibility. |

| Radius of Gyration (Rg) | Measures the compactness of a molecule or complex over time. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between |

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Methylphenyl 1,2 Oxazolidine and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(4-Methylphenyl)-1,2-oxazolidine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the p-methylphenyl group and the oxazolidine (B1195125) ring. The aromatic protons of the tolyl group typically appear as two doublets in the range of 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons on the phenyl ring would present as a singlet around 2.3 ppm. The protons of the oxazolidine ring would exhibit more complex splitting patterns and chemical shifts depending on their specific location and stereochemical relationship. For instance, the protons on the carbon adjacent to the oxygen and nitrogen atoms (C3 and C5) and the methylene (B1212753) protons at C4 would have characteristic chemical shifts. A key signal for the methine proton at the C3 position, adjacent to the nitrogen and the phenyl ring, is expected to appear as a singlet or a multiplet, with a chemical shift similar to that observed for other oxazolidines. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The aromatic carbons would have signals in the downfield region (120-150 ppm), with the carbon bearing the methyl group and the carbon attached to the oxazolidine ring showing distinct shifts. The carbon of the methyl group itself would appear in the upfield region (around 21 ppm). The carbons of the oxazolidine ring (C3, C4, and C5) would have characteristic signals in the aliphatic region of the spectrum.

Stability studies on various oxazolidine-based compounds using ¹H NMR have shown that the substituents on the ring significantly influence its chemical properties. nih.gov For instance, the nature of the substituent at the 3-position can affect the stability of the oxazolidine ring. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | 7.20-7.40 | Doublet |

| Aromatic (2H) | 7.00-7.20 | Doublet |

| Oxazolidine CH (C3) | 4.50-5.50 | Multiplet |

| Oxazolidine CH₂ (C5) | 3.80-4.50 | Multiplet |

| Oxazolidine CH₂ (C4) | 2.50-3.50 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 135-145 |

| Aromatic CH | 125-130 |

| Aromatic CH | 115-125 |

| Oxazolidine CH (C3) | 60-70 |

| Oxazolidine CH₂ (C5) | 65-75 |

| Oxazolidine CH₂ (C4) | 30-40 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would be characterized by the absence of certain bands and the presence of others that confirm the cyclic structure.

A key feature in the IR spectrum of an oxazolidine is the absence of the characteristic O-H and N-H stretching vibrations that would be present in the precursor β-amino alcohol. bts.gov Instead, the spectrum will be dominated by C-H, C-N, C-O, and C=C stretching and bending vibrations. The aromatic C-H stretching vibrations of the p-methylphenyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxazolidine ring and the methyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. The presence of a C-O-C stretching vibration, characteristic of the oxazolidine ring, is expected in the fingerprint region, typically around 1100-1200 cm⁻¹. bts.gov The C-N stretching vibration would also be present in this region. The absence of strong absorptions in the 1600-1800 cm⁻¹ range would confirm the lack of carbonyl (C=O) or imine (C=N) groups. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Stretch | 1100-1200 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₀H₁₃NO), the monoisotopic mass is 163.09972 Da. uni.lu

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 163. Under certain conditions, a protonated molecular ion ([M+H]⁺) at m/z 164 might be observed. uni.lu The fragmentation pattern of the molecular ion can provide valuable clues about the molecule's structure. Common fragmentation pathways for oxazolidines can involve the cleavage of the heterocyclic ring. Studies on related oxazolidine structures have shown a tendency for ring contraction through the loss of small molecules. nih.gov For this compound, potential fragmentation could involve the loss of ethene (C₂H₄) or other small neutral fragments from the oxazolidine ring, as well as cleavage at the C3-N bond or the N-O bond. The tolyl group would likely give rise to a prominent fragment at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺).

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M+K]⁺ | 202.06288 |

| [M+NH₄]⁺ | 181.13354 |

X-ray Crystallography for Determining Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide an unambiguous assignment of the relative and absolute configuration of the stereocenters, if any are present.

For oxazolidine derivatives, X-ray crystallography has been crucial in resolving structural ambiguities. For example, it was used to correct an initial misassignment of the stereochemistry in a related oxazolidine system, proving a cis configuration instead of the reported trans. mdpi.com This highlights the power of X-ray crystallography in providing precise and reliable structural data. The analysis would reveal the conformation of the five-membered oxazolidine ring, which is typically a non-planar, puckered conformation (envelope or twist), and the orientation of the p-methylphenyl substituent relative to the ring. While no specific X-ray crystallographic data for this compound is currently available in the searched literature, this technique remains the gold standard for its detailed solid-state structural characterization.

Q & A

Q. What spectroscopic methods are recommended to confirm the identity of 3-(4-Methylphenyl)-1,2-oxazolidine?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign splitting patterns using coupling constants (e.g., oxazolidine ring protons at δ 3.5–5.0 ppm, methylphenyl protons at δ 2.3–2.5 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups.

- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity between the oxazolidine ring and the 4-methylphenyl substituent.

- Infrared (IR) Spectroscopy: Identify characteristic C-O (1050–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches in the oxazolidine ring.

- X-ray Crystallography: For unambiguous confirmation, refine single-crystal data using programs like SHELXL .

Q. What are standard synthetic routes for this compound?

Answer:

- Cyclization of Precursors: React 4-methylbenzaldehyde with ethanolamine under acidic conditions (e.g., HCl in THF) to form the oxazolidine ring via intramolecular cyclization.

- Cross-Coupling Modifications: Adapt Pd-catalyzed Suzuki-Miyaura reactions (e.g., using PdCl2(PPh3)₂ and K₂CO₃ in DMF) to introduce substituents post-cyclization, as seen in analogous quinoline syntheses .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC.

Q. How should researchers handle stability and storage of this compound?

Answer:

- Stability: Test thermal stability via differential scanning calorimetry (DSC). Avoid prolonged exposure to light or moisture, as oxazolidines are prone to hydrolysis.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Monitor degradation using periodic NMR analysis.

- Safety: Follow GHS protocols for handling irritants (e.g., wear nitrile gloves, use fume hoods) as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:

- Case Example: If NMR splitting patterns deviate from expected multiplicities (e.g., due to conformational flexibility in the oxazolidine ring):

Q. What computational strategies optimize reaction yields for derivatives of this compound?

Answer:

- Density Functional Theory (DFT): Model transition states of key steps (e.g., cyclization) to identify rate-limiting barriers.

- Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) in Pd-catalyzed reactions, as demonstrated in cross-coupling studies .

- Machine Learning: Train models on existing reaction databases to predict optimal conditions for novel derivatives.

Q. How can crystallization challenges for this compound be addressed?

Answer:

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, toluene) solvents. Use microbatch under oil for small-scale trials.

- Additives: Introduce co-crystallizing agents (e.g., oxalic acid) to stabilize lattice formation, as seen in oxazolidinone derivatives .

- Refinement: Employ twin refinement in SHELXL if crystals exhibit twinning or disorder .

Q. What methodologies assess the pharmacological activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays: Test COX-2 or kinase inhibition using fluorescence polarization or ELISA, following protocols for structurally related inhibitors .

- Cellular Permeability: Use Caco-2 cell monolayers to evaluate absorption potential.

- In Silico Screening: Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to prioritize synthesis targets.

Q. How can synthetic yield inconsistencies in oxazolidine ring formation be troubleshooted?

Answer:

- Mechanistic Analysis: Probe acid-catalyzed cyclization via in situ IR to monitor intermediate formation.

- Byproduct Identification: Use LC-MS to detect side products (e.g., imine intermediates) and adjust reaction stoichiometry.

- Catalyst Optimization: Screen Brønsted acids (pTSA, CSA) or Lewis acids (ZnCl₂) to enhance cyclization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.